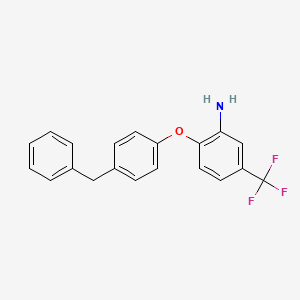

2-(4-Benzylphenoxy)-5-(trifluoromethyl)aniline

Description

2-(4-Benzylphenoxy)-5-(trifluoromethyl)aniline (CAS: 312531-18-3) is a substituted aniline derivative featuring a benzylphenoxy group at the 2-position and a trifluoromethyl (-CF₃) group at the 5-position of the aromatic amine ring. This structural motif combines electron-withdrawing (-CF₃) and bulky aromatic (benzylphenoxy) substituents, making it a candidate for applications in medicinal chemistry, agrochemicals, and materials science. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the benzylphenoxy moiety may influence binding affinity in biological targets .

The compound is synthesized via nucleophilic aromatic substitution or coupling reactions, as inferred from analogous methods in the literature. For example, Sonogashira coupling or gold-catalyzed reactions are common strategies for attaching aryloxy groups to aniline derivatives . Its molecular weight is 343.34 g/mol, with a molecular formula likely analogous to structurally similar compounds such as 2-(4-ethoxyphenoxy)-5-(trifluoromethyl)aniline (C₁₅H₁₄F₃NO₂, MW: 297.27 g/mol) .

Properties

IUPAC Name |

2-(4-benzylphenoxy)-5-(trifluoromethyl)aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16F3NO/c21-20(22,23)16-8-11-19(18(24)13-16)25-17-9-6-15(7-10-17)12-14-4-2-1-3-5-14/h1-11,13H,12,24H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGBKCPANKOIQGZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=CC=C(C=C2)OC3=C(C=C(C=C3)C(F)(F)F)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16F3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Benzylphenoxy)-5-(trifluoromethyl)aniline typically involves the following steps:

Formation of the Benzylphenoxy Intermediate: The initial step involves the reaction of benzyl chloride with phenol in the presence of a base such as sodium hydroxide to form benzylphenol.

Introduction of the Trifluoromethyl Group: The benzylphenol is then reacted with trifluoromethyl iodide in the presence of a catalyst like copper(I) iodide to introduce the trifluoromethyl group.

Amination: The final step involves the reaction of the trifluoromethyl-substituted benzylphenol with aniline under acidic conditions to form 2-(4-Benzylphenoxy)-5-(trifluoromethyl)aniline.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-Benzylphenoxy)-5-(trifluoromethyl)aniline can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to form reduced amine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aniline nitrogen, using reagents like alkyl halides or acyl chlorides to form substituted aniline derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine.

Major Products Formed

Oxidation: Quinones or other oxidized derivatives.

Reduction: Reduced amine derivatives.

Substitution: Substituted aniline derivatives.

Scientific Research Applications

2-(4-Benzylphenoxy)-5-(trifluoromethyl)aniline has several scientific research applications, including:

Proteomics Research: It is used as a biochemical tool in the study of protein interactions and functions.

Medicinal Chemistry: The compound is explored for its potential therapeutic properties, particularly in the development of new drugs targeting specific proteins or enzymes.

Biochemical Studies: It is used in various biochemical assays to study enzyme kinetics and inhibition.

Industrial Applications: The compound may be used in the development of specialty chemicals and materials with unique properties due to the presence of the trifluoromethyl group.

Mechanism of Action

The mechanism of action of 2-(4-Benzylphenoxy)-5-(trifluoromethyl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, the compound can bind to its target, modulating its activity through various pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Key Observations:

Substituent Bulk and Lipophilicity: The benzylphenoxy group in the parent compound increases steric bulk and lipophilicity compared to smaller substituents (e.g., methoxy or ethoxy). This may enhance membrane permeability but reduce aqueous solubility .

Electron Effects: The -CF₃ group at the 5-position is meta to the amino group, reducing the compound's basicity compared to ortho-substituted analogs. Ortho-substituted trifluoromethylanilines (e.g., 2-(trifluoromethyl)aniline derivatives) exhibit higher bioactivity due to reduced steric hindrance and optimal electronic interactions with target proteins .

Biological Activity : Diamide derivatives of trifluoromethylaniline isomers show higher activity than tetra-amide counterparts, with ortho-substituted variants (e.g., 2-CF₃) displaying superior potency and lower cytotoxicity .

Biological Activity

2-(4-Benzylphenoxy)-5-(trifluoromethyl)aniline, with the chemical formula CHFN O, is an organic compound that has garnered attention for its potential biological activities. This compound belongs to a class of chemicals known for their diverse applications in medicinal chemistry and biochemistry. The following sections will detail its biological activity, mechanisms of action, and relevant research findings.

The biological activity of 2-(4-Benzylphenoxy)-5-(trifluoromethyl)aniline is primarily attributed to its ability to interact with various biological macromolecules. These interactions can modulate enzyme activity, receptor binding, and cellular signaling pathways. Specific mechanisms include:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.

- Receptor Modulation : It can act as a ligand for certain receptors, influencing physiological responses.

- Cellular Uptake : Its structural properties may facilitate cellular uptake, enhancing its bioavailability and efficacy.

Research Findings

Recent studies have explored the compound's potential in various biological contexts:

- Anticancer Activity : Research indicates that 2-(4-Benzylphenoxy)-5-(trifluoromethyl)aniline exhibits cytotoxic effects against certain cancer cell lines. In vitro assays demonstrated significant inhibition of cell proliferation, suggesting its potential as an anticancer agent .

- Anti-inflammatory Properties : The compound has been investigated for its anti-inflammatory effects. Studies showed that it could reduce the production of pro-inflammatory cytokines in activated immune cells, indicating a mechanism that may be beneficial in treating inflammatory diseases .

Data Table of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Anticancer | Inhibition of cell proliferation | |

| Anti-inflammatory | Reduction of cytokine production | |

| Enzyme inhibition | Modulation of specific metabolic pathways |

Case Study 1: Anticancer Effects

In a study focusing on breast cancer cell lines, 2-(4-Benzylphenoxy)-5-(trifluoromethyl)aniline was tested for its cytotoxicity. The results indicated a dose-dependent decrease in cell viability, with IC values significantly lower than those observed with standard chemotherapeutic agents. This suggests that the compound may serve as a lead for further development in cancer therapeutics.

Case Study 2: Anti-inflammatory Mechanism

A separate investigation evaluated the anti-inflammatory properties of the compound in a mouse model of acute inflammation. Administration of 2-(4-Benzylphenoxy)-5-(trifluoromethyl)aniline resulted in a marked reduction in edema and inflammatory markers compared to control groups. These findings support its potential utility in managing inflammatory conditions.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.